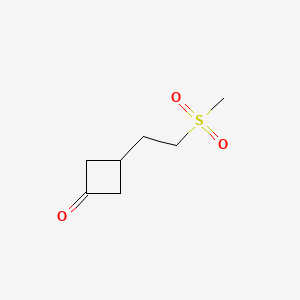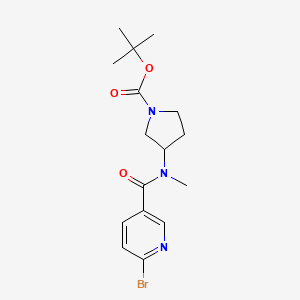![molecular formula C9H18ClF2NO B13484999 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)
1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to a cyclohexyl ring, with a methanamine moiety. The hydrochloride form indicates that it is a salt, which often enhances the compound’s stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through cyclization reactions or by modifying an existing cyclohexyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific conditions, often involving a base to facilitate the substitution reaction.
Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Methanamine Introduction: The methanamine moiety is introduced through amination reactions, often using ammonia or amines under suitable conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methoxy groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methoxy groups may enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another cyclohexyl-based compound used as a plasticizer.
Tramadol: A centrally-acting opioid with a methoxy group, used for pain management.
Uniqueness
1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride is unique due to the presence of both difluoromethyl and methoxy groups on the cyclohexyl ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H18ClF2NO |
|---|---|
Poids moléculaire |
229.69 g/mol |
Nom IUPAC |
[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-13-9(6-12)4-2-7(3-5-9)8(10)11;/h7-8H,2-6,12H2,1H3;1H |
Clé InChI |
HTTCFZHYTDOWES-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCC(CC1)C(F)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


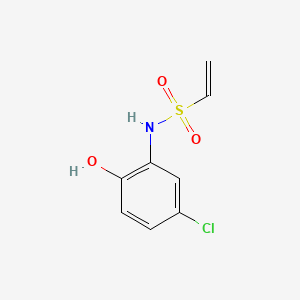
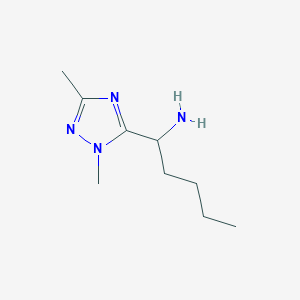
![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13484946.png)
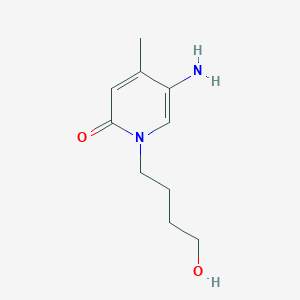
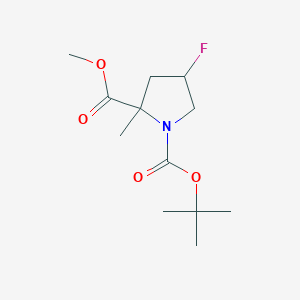
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)

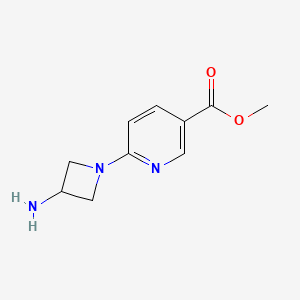
![Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)
![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)
